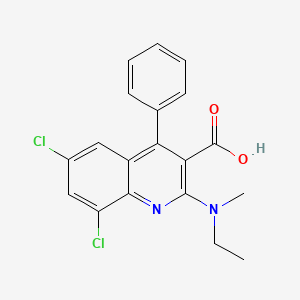

6,8-Dichloro-2-(ethyl-methyl-amino)-4-phenyl-quinoline-3-carboxylic acid

Description

PMID27109571-Compound-13: is a novel small molecule activator of adenosine monophosphate-activated protein kinase (AMPK). This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders and cancer treatment. It is known for its selective activation of the alpha1 isoform of AMPK, which plays a crucial role in cellular energy homeostasis .

Properties

Molecular Formula |

C19H16Cl2N2O2 |

|---|---|

Molecular Weight |

375.2 g/mol |

IUPAC Name |

6,8-dichloro-2-[ethyl(methyl)amino]-4-phenylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H16Cl2N2O2/c1-3-23(2)18-16(19(24)25)15(11-7-5-4-6-8-11)13-9-12(20)10-14(21)17(13)22-18/h4-10H,3H2,1-2H3,(H,24,25) |

InChI Key |

RNRWKMXASDHXSW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=C(C(=C2C=C(C=C(C2=N1)Cl)Cl)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID27109571-Compound-13 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .

Industrial Production Methods: Industrial production of PMID27109571-Compound-13 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PMID27109571-Compound-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of PMID27109571-Compound-13 with enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Chemistry: In chemistry, PMID27109571-Compound-13 is used as a tool compound to study the activation mechanisms of AMPK and its role in cellular metabolism .

Biology: In biological research, this compound is utilized to investigate the effects of AMPK activation on cellular processes such as autophagy, apoptosis, and lipid metabolism .

Medicine: In medicine, PMID27109571-Compound-13 shows promise as a therapeutic agent for treating metabolic disorders like diabetes and obesity, as well as certain types of cancer .

Industry: In the industrial sector, this compound is explored for its potential use in developing new drugs and therapeutic strategies targeting AMPK .

Mechanism of Action

PMID27109571-Compound-13 exerts its effects by selectively activating the alpha1 isoform of AMPK. This activation leads to the phosphorylation and activation of downstream targets involved in cellular energy homeostasis. The compound binds to a specific site on the AMPK complex, enhancing its activity and protecting it from dephosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.